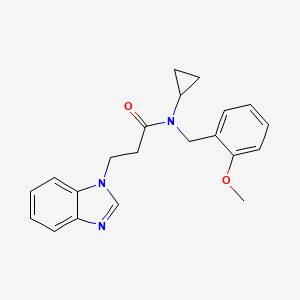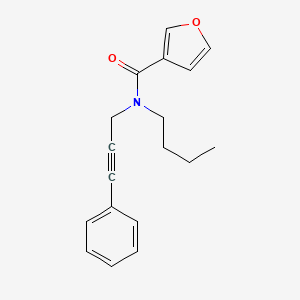
3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide, also known as BCMP, is a small molecule that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide involves the selective inhibition of the Kv7.2/7.3 potassium channel, which plays a key role in regulating neuronal excitability. By blocking the activity of this channel, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide can reduce the firing rate of neurons and decrease the likelihood of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has been found to have other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of Parkinson's disease. 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has also been found to have anti-inflammatory properties, which could be useful in treating a variety of inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide in lab experiments is its selectivity for the Kv7.2/7.3 potassium channel, which allows for more precise manipulation of neuronal activity. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental contexts.
未来方向
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide. One area of interest is the development of more potent analogs of this compound, which could be used to further investigate its effects on neuronal activity. Another potential avenue of research is the investigation of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide could be explored as a potential therapeutic agent for a variety of neurological and inflammatory conditions.
合成方法
The synthesis of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide involves several steps, including the reaction of 2-methoxybenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-methoxybenzylamine. This intermediate is then reacted with 1H-benzimidazole-1-carboxylic acid to form 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
3-(benzimidazol-1-yl)-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-9-5-2-6-16(20)14-24(17-10-11-17)21(25)12-13-23-15-22-18-7-3-4-8-19(18)23/h2-9,15,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHWJVJLPDVDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-1,3-benzodioxol-5-ylpiperidine-1-carboxamide](/img/structure/B5905270.png)
![2-fluoro-N-{3-oxo-3-[(2-piperidin-1-ylethyl)amino]propyl}benzamide](/img/structure/B5905275.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-ylacetamide](/img/structure/B5905276.png)
![2-(acetylamino)-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbutanamide](/img/structure/B5905279.png)
![2-({3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B5905284.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-propoxybenzamide](/img/structure/B5905291.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B5905294.png)
![3-{3-[({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)methyl]-1H-indol-1-yl}propanamide](/img/structure/B5905315.png)
![N-hexyl-2-(4-methyl-1-piperazinyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide trifluoroacetate](/img/structure/B5905323.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5905331.png)
![2-(2-methyl-3-{[(4-pyridin-2-ylbutyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5905341.png)

![(2-fluorobenzyl)(2-methoxyethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B5905359.png)